molecular formula C11H13ClN2O3S B10856192 N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B10856192
M. Wt: 288.75 g/mol
InChI Key: OXFXDOLAQBMOPH-UHFFFAOYSA-N
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Description

EN450 is a cysteine-reactive covalent molecular glue degrader targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the ternary complex formation between UBE2D and nuclear factor kappa B subunit 1 (NFKB1). EN450 exerts its anti-proliferative effects through a Cullin E3 ligase and proteasome-dependent mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

EN450 is synthesized through a multi-step process involving the reaction of specific reagents under controlled conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of EN450 involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The production process may involve the use of automated reactors, chromatography systems, and analytical techniques to monitor the product quality .

Chemical Reactions Analysis

Types of Reactions

EN450 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of EN450 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from the reactions of EN450 include its oxidized, reduced, and substituted derivatives. These products can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

EN450 has a wide range of scientific research applications, including:

Mechanism of Action

EN450 exerts its effects by targeting the NF-κB pathway. It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the formation of a ternary complex with nuclear factor kappa B subunit 1 (NFKB1). This leads to the ubiquitination and subsequent degradation of NF-κB, resulting in the inhibition of NF-κB signaling. The molecular targets and pathways involved include the Cullin E3 ligase and the proteasome .

Comparison with Similar Compounds

EN450 is unique in its ability to target NF-κB through a covalent molecular glue mechanism. Similar compounds include other NF-κB inhibitors and ubiquitin ligase modulators, such as:

EN450 stands out due to its specific interaction with cysteine 111 in UBE2D and its ability to induce the degradation of NF-κB through a unique mechanism .

Biological Activity

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethylsulfamoyl moiety attached to a chloro-substituted phenyl ring and a prop-2-enamide group. This unique structure contributes to its biological properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cinnamides, which include similar structural motifs, demonstrate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BMRSA4 µg/mL
Compound CEnterococcus faecalis16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a related compound demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)
Compound DL1210 Mouse Leukemia0.05
Compound EMCF-7 Breast Cancer0.1
Compound FA549 Lung Cancer0.08

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors that play critical roles in cell signaling pathways.
  • Disruption of Cellular Processes : Similar compounds have been shown to affect transcription factors such as NF-kB, potentially altering inflammatory responses and cell survival pathways .
  • Cytotoxic Effects : The cytotoxicity profile of these compounds suggests they may induce apoptosis in cancer cells, though further studies are needed to confirm these effects.

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound exhibited potent antibacterial activity comparable to existing treatments, suggesting its potential as a therapeutic agent .

Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on primary porcine monocyte-derived macrophages revealed that certain derivatives showed low cytotoxicity while maintaining antibacterial efficacy, indicating a favorable therapeutic index .

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)

InChI Key

OXFXDOLAQBMOPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C

Origin of Product

United States

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